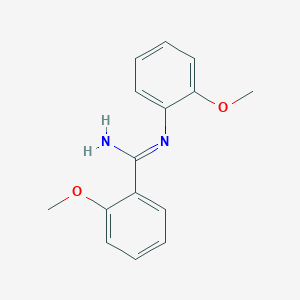

2-Methoxy-N-(2-methoxyphenyl)benzimidamide

CAS No.: 524923-93-1

Cat. No.: VC11714694

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 524923-93-1 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 2-methoxy-N'-(2-methoxyphenyl)benzenecarboximidamide |

| Standard InChI | InChI=1S/C15H16N2O2/c1-18-13-9-5-3-7-11(13)15(16)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H2,16,17) |

| Standard InChI Key | DRQKGHZNTXISPF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=NC2=CC=CC=C2OC)N |

| Canonical SMILES | COC1=CC=CC=C1C(=NC2=CC=CC=C2OC)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methoxy-N-(2-methoxyphenyl)benzimidamide belongs to the benzimidamide class, characterized by a central benzene ring fused to an imidamide group. The molecule comprises two methoxyphenyl substituents: one attached to the benzimidamide’s nitrogen atom and the other para to the methoxy group on the benzene ring. X-ray crystallographic data from related benzamidine derivatives suggest that such substitutions promote planarity among aromatic rings, enhancing π-π stacking interactions critical for biological activity . The compound’s InChIKey (DRQKGHZNTXISPF-UHFFFAOYSA-N) and SMILES notation (COC1=CC=CC=C1C(=NC2=CC=CC=C2OC)N) further delineate its connectivity, emphasizing the spatial arrangement of methoxy groups and the imidamide linkage .

Table 1: Physicochemical Profile of 2-Methoxy-N-(2-Methoxyphenyl)benzimidamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 524923-93-1 | |

| Molecular Formula | C₁₅H₁₆N₂O₂ | |

| Molecular Weight | 256.3 g/mol | |

| Purity | ≥95% | |

| IUPAC Name | 2-methoxy-N'-(2-methoxyphenyl)benzenecarboximidamide |

Synthetic Methodologies and Optimization

Core Synthesis Strategies

The synthesis of 2-methoxy-N-(2-methoxyphenyl)benzimidamide typically begins with the preparation of a benzimidamide backbone via Pinner reactions. In a representative protocol, 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile undergoes HCl-mediated imino ester formation, followed by ammonization with primary amines to yield amidine derivatives . Anhydrous conditions are critical during Pinner salt synthesis to minimize hydrolysis byproducts, with absolute ethanol serving as both solvent and reactant . Recrystallization from ethanol or acetone ensures high purity, as evidenced by yields exceeding 80% in optimized procedures .

Functionalization with Triazole Moieties

Recent advancements incorporate 1,2,3-triazole groups into the benzimidamide scaffold to enhance antifungal activity. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-(azidomethyl)benzonitrile and propargyl alcohol yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile, a key intermediate . Subsequent Pinner reactions and ammonization steps introduce amidine functionalities, with sodium ascorbate and cupric sulfate optimizing reaction efficiency. Notably, substituents on the triazole ring significantly influence bioactivity; electron-withdrawing groups at the 4-position correlate with improved efficacy against C. lagenarium .

Antifungal Activity and Mechanism of Action

In Vitro and In Vivo Efficacy

2-Methoxy-N-(2-methoxyphenyl)benzimidamide derivatives demonstrate broad-spectrum antifungal activity. Compound 16d, a triazole-functionalized analogue, exhibits 90% control efficacy against C. lagenarium at 200 μg/mL, surpassing the commercial fungicide carbendazim (85%) . Similarly, derivatives like 9b and 17a show 79% and 75% efficacy against B. cinerea, respectively, highlighting their potential as agricultural fungicides . Structural-activity relationships (SARs) reveal that aryl amidine moieties are indispensable for activity, likely through inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Structural Analogues and Derivatives

Thiadiazole-Containing Analogues

Structurally related compounds, such as 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit similar antifungal profiles. X-ray studies confirm near-coplanar orientations of the thiadiazole and methoxyphenyl rings, facilitating interactions with fungal targets . Intramolecular N–H⋯O hydrogen bonds further stabilize the planar conformation, a feature conserved across benzimidamide derivatives .

Amidino-Triazole Hybrids

Hybrid molecules combining benzimidamide and triazole motifs represent a promising frontier. For instance, 4-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzamidines demonstrate enhanced in vivo activity, with 9c achieving 61% control efficacy against B. cinerea at 300 μg/mL . The nitrophenoxy group’s electron-withdrawing effects likely enhance membrane penetration, underscoring the importance of substituent engineering in lead optimization .

Future Directions and Challenges

Expanding Therapeutic Indications

While current research focuses on antifungal applications, the compound’s benzimidamide core may hold promise in other therapeutic areas. For example, benzamidine derivatives are investigated as protease inhibitors in viral and cardiovascular diseases . Structural modifications, such as introducing sulfonamide groups, could unlock anti-inflammatory or anticancer properties.

Addressing Synthetic Challenges

Scalability remains a hurdle, particularly in multi-step syntheses requiring anhydrous conditions. Future work should explore continuous-flow reactors to improve yield and reproducibility in Pinner reactions . Additionally, computational modeling could expedite SAR studies, identifying substituents that maximize efficacy while minimizing synthetic complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume